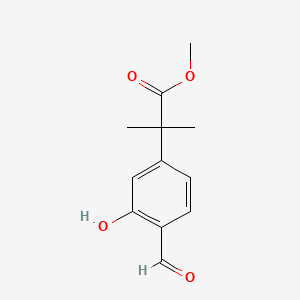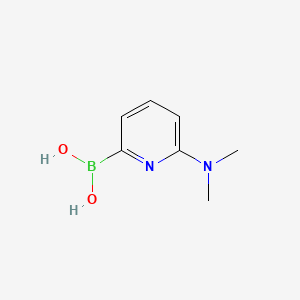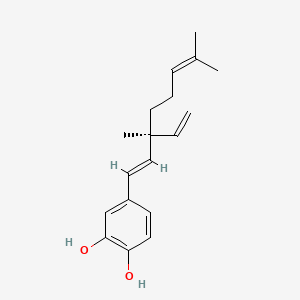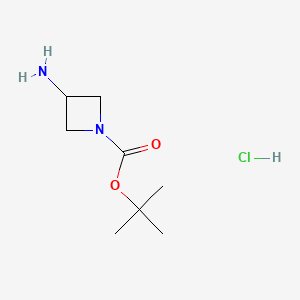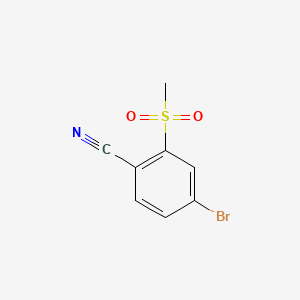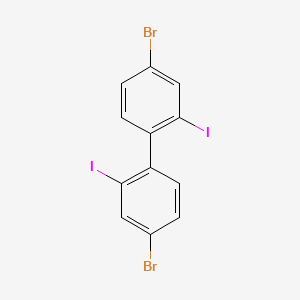
4,4'-二溴-2,2'-二碘联苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is a chemical compound with the molecular formula C12H6Br2I2 and a molecular weight of 563.8 . It is a solid substance that is typically stored in a dark, dry place at room temperature .
Synthesis Analysis
The synthesis of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl involves a reaction with diamine . The diamine solution is cooled to 0°C, and then sodium nitrite (NaNO2) is added dropwise over a period of 30 minutes . The reaction mixture is stirred for 1 hour at room temperature and 3 hours at 60°C, resulting in a dark brown solution . The solution is then cooled to 25°C, and the brown precipitate is collected by filtration .Molecular Structure Analysis
The InChI code for 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is 1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
The larger halogen atom in 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl will be a better leaving group due to having a lower bond dissociation, thus increasing the reactivity .科学研究应用
有机合成中的构建单元
“4,4'-二溴-2,2'-二碘联苯”是有机合成中的一种有用构建单元 {svg_1}。由于其独特的结构和反应活性,它可用于制备各种有机化合物。
杂化有机/无机杂环芴聚合物的制备
该化合物已被用于制备杂化有机/无机杂环芴聚合物 {svg_2}。这些聚合物在光电子学和光子学等各个领域具有潜在的应用。
在光伏器件中用于低带隙聚合物
“4,4'-二溴-2,2'-二碘联苯”已被用于合成用于光伏器件的低带隙聚合物 {svg_3}。这些聚合物可以吸收更宽范围的太阳光谱,从而提高太阳能电池的效率。
缺电子苯并[1,2-d:4,5-d’]双([1,2,3]噻二唑)的合成
该化合物已被用于合成缺电子苯并[1,2-d:4,5-d’]双([1,2,3]噻二唑) {svg_4}。 这些化合物在 OLED 技术领域具有实际意义 {svg_5}。
用于交叉偶联反应
“4,4'-二溴-2,2'-二碘联苯”可用于交叉偶联反应 {svg_6}。这些反应是合成许多复杂有机化合物的基础。
用于亲核取代反应
该化合物也可用于亲核取代反应 {svg_7}。这些反应是合成多种有机化合物的关键。
作用机制
Target of Action
It is known to be a useful building block in the preparation of hybrid organic/inorganic heterofluorene polymers and in low band-gap polymers for use in photovoltaics .
Mode of Action
It is likely that its interactions with its targets are primarily through its halogen atoms, which can form halogen bonds with other molecules .
Biochemical Pathways
It is known to be involved in the synthesis of heterofluorene polymers and low band-gap polymers .
Pharmacokinetics
It is also known to inhibit CYP1A2 and CYP2C9 enzymes . The compound has a Log Po/w (iLOGP) of 3.62, indicating moderate lipophilicity . Its water solubility is very low, suggesting poor bioavailability .
Result of Action
It is known to be a useful building block in the synthesis of certain types of polymers .
Action Environment
The action of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl can be influenced by environmental factors such as temperature and light. It is recommended to be stored in a dark place at room temperature . Its stability, efficacy, and action may be affected by these conditions.
安全和危害
未来方向
属性
IUPAC Name |
4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXBIAWPJOGFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728218 |
Source


|
| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852138-89-7 |
Source


|
| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 4,4'-dibromo-2,2'-diiodobiphenyl a valuable precursor in materials science?
A1: 4,4'-dibromo-2,2'-diiodobiphenyl serves as a versatile starting material for synthesizing polymers with interesting optoelectronic properties. Its structure, featuring both bromine and iodine substituents, allows for selective modification through metal-halogen exchange reactions. This selectivity is key in the reported research [, ], where 4,4'-dibromo-2,2'-diiodobiphenyl undergoes selective trans-lithiation at the bromine positions. This allows for the introduction of a dialkylsilyl group, leading to the formation of 2,7-disubstituted dibenzosilole monomers. These monomers are then used to create polymers like poly(9,9-dihexyl-2,7-dibenzosilole) via Suzuki copolymerization. This polymer demonstrates potential as a blue light-emitting material [, ].
Q2: What are the advantages of the resulting polymer, poly(9,9-dihexyl-2,7-dibenzosilole), in the context of light-emitting applications?
A2: Poly(9,9-dihexyl-2,7-dibenzosilole), derived from 4,4'-dibromo-2,2'-diiodobiphenyl, exhibits promising characteristics for blue light emission. Studies have shown that it offers better color stability and efficiency compared to the commonly used polyfluorene in single-layer light-emitting devices []. This enhanced performance makes it a potentially valuable material for developing more stable and efficient blue light-emitting polymers, addressing a significant challenge in the field of multicolor display applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
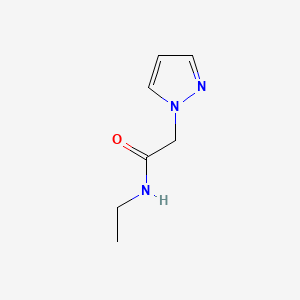
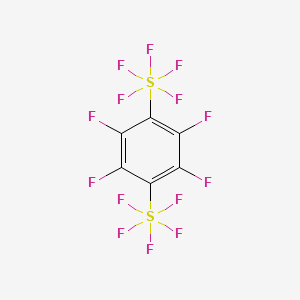
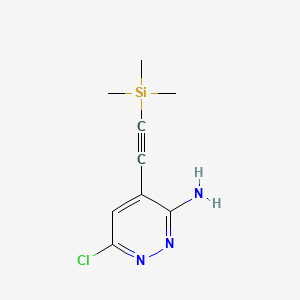


![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)

